6-O-Methyl guanosine-5'-monophosphate is a significant derivative of guanosine-5'-monophosphate, a nucleotide integral to various biological processes. This compound features a methyl group at the 6th position of the guanine base and a phosphate group linked to the 5' position of the ribose sugar. The methylation at this specific position alters its chemical properties and biological functions, making it an important molecule in biochemical research and applications.
6-O-Methyl guanosine-5'-monophosphate is classified as a nucleotide analog. It is part of the broader category of modified nucleotides, which are often utilized in research to study nucleotide metabolism, enzyme interactions, and as potential therapeutic agents.
The synthesis of 6-O-Methyl guanosine-5'-monophosphate typically involves the methylation of guanosine-5'-monophosphate. This can be achieved using methylating agents such as:
These reactions are usually conducted under basic conditions, often employing sodium hydroxide in an aqueous solution to facilitate the methylation process .
The synthesis can be divided into several steps:
The molecular formula for 6-O-Methyl guanosine-5'-monophosphate is . Its structure includes:
The compound has a molecular weight of approximately 363.22 g/mol. Its structural modifications enhance its stability and specificity in biological interactions compared to its parent compound, guanosine-5'-monophosphate .
6-O-Methyl guanosine-5'-monophosphate can participate in various chemical reactions, including:
Common reagents for these reactions include:
The reactions are typically conducted under controlled conditions (temperature and pH) to optimize yield and specificity .
The mechanism of action for 6-O-Methyl guanosine-5'-monophosphate primarily involves its interaction with specific enzymes such as GTPases. By modulating these enzymes' activity, it influences various cellular processes, including signaling pathways and metabolic functions. The compound may inhibit certain pathways, leading to altered cellular responses .
6-O-Methyl guanosine-5'-monophosphate appears as a white solid or powder under standard laboratory conditions. It is soluble in water due to its ionic nature.
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly utilized to confirm the structure and purity of synthesized compounds .
6-O-Methyl guanosine-5'-monophosphate has diverse applications in scientific research:
The biosynthesis of 6-O-methylguanosine-5'-monophosphate (6-O-methyl-GMP) is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTases), which target the ribose oxygen at the 6-position of guanosine monophosphate. These enzymes belong to the Rossmann Fold Methyltransferase (RFM) superfamily, characterized by a conserved topology (↓6‑↑7‑↓5‑↓4‑↓1‑↓2‑↓3) that forms the SAM-binding pocket [6]. The catalytic mechanism involves a nucleophilic attack by the ribose oxygen on the methyl group of SAM, facilitated by a conserved lysine-glutamate catalytic dyad that deprotonates the oxygen atom. This results in methyl transfer and generation of S-adenosylhomocysteine (SAH) [6] [10].
Structurally, these MTases feature:
Table 1: Key Structural Features of Guanine-Nucleotide Methyltransferases
Enzyme | Organism | Catalytic Residues | Structural Motif | PDB Accession |
---|---|---|---|---|
CMTr1 | Homo sapiens | Lys-Asp-Glu | Rossmann fold | 3BGVA |
Ecm1 | Encephalitozoon cuniculi | Cys-His | Rossmann fold | 2HV98 |
TbMTr1 | Trypanosoma brucei | Arg-Ser | Rossmann fold | Not available |
Substrate recognition by O-methyltransferases depends on:
Notably, human CMTr1 exhibits absolute specificity for the ribose 2′-O position in cap1 formation but may methylate uncapped GMP under high substrate concentrations. In contrast, trypanosomal TbMTr1 methylates multiple ribose positions (cap4 structure), reflecting evolutionary adaptation [6].
Table 2: Substrate Preferences of Guanine-Specific Methyltransferases
Enzyme | Primary Substrate | Km (μM) | Methylation Position | Inhibition by Base Modifications |
---|---|---|---|---|
Human CMTr1 | GMP | 15.2 | 2′-O-ribose | Strong (m7G) |
TbMTr1 | GMP | 7.8 | Multiple sites | Moderate (m7G) |
Viral VP39 | m7GMP | 0.5 | 2′-O-ribose | None |
SAM serves as the universal methyl donor in 6-O-methyl-GMP biosynthesis. Kinetic studies reveal:
Structural analyses show SAM’s adenosine moiety forms hydrogen bonds with conserved aspartate residues, while the methionine sulfonium group orients the methyl group for nucleophilic attack. Mutations in the SAM-binding loop (e.g., D130A in human RNMT) abolish methyltransferase activity [6] [10].
De Novo Pathway
Salvage Pathway
Tissue-specific dominance:
Table 3: Metabolic Flux Analysis of GMP Biosynthesis Pathways
Pathway | Main Enzymes | Tissue Preference | Contribution to GMP Pool (%) | ATP Cost per Molecule |
---|---|---|---|---|
De novo | PPAT, IMPDH, GMPS | Dividing cells, Liver | 70–90 | 6 ATP |
Salvage | HGPRT, Guanosine kinase | Brain, Muscle | 60–75 | 1–2 ATP |
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